1-Methylimidazole Trifluoromethanesulfonate
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Overview
Description
1-Methylimidazole Trifluoromethanesulfonate is an organic compound with the chemical formula C5H7F3N2O3S. It is a white to light yellow crystalline solid that is soluble in water and various organic solvents. This compound is known for its stability under normal conditions but can decompose at high temperatures, releasing harmful gases .
Mechanism of Action
Mode of Action
The mode of action of 1-Methylimidazolium trifluoromethanesulfonate is primarily through its interactions with other substances in a mixture system . For example, it has been used in a binary mixture system composed of the ionic liquid and propylene carbonate . The densities, dynamic viscosities, and electrical conductivities of the mixture were measured over the whole concentration range for temperatures from 288.15 to 353.15 K .
Biochemical Pathways
Ionic liquids have been used in chemistry, biology, materials science, chemical engineering, and other industrial processes .
Pharmacokinetics
It’s important to note that ionic liquids like 1-Methylimidazolium trifluoromethanesulfonate are primarily used in industrial and chemical processes rather than in biological systems .
Result of Action
One of the notable results of the action of 1-Methylimidazolium trifluoromethanesulfonate is its ability to achieve superlubricity when used in certain conditions . For example, 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, a similar ionic liquid, could realize stable superlubricity (μ < 0.01) with water at the interfaces of Si3N4/SiO2 . A superlow and steady friction coefficient of 0.002-0.004 could be achieved under neutral conditions (pH of 6.9 ± 0.1) after 600 s of running-in process .
Action Environment
The action of 1-Methylimidazolium trifluoromethanesulfonate can be influenced by environmental factors such as temperature and the presence of other substances . For instance, the properties of a binary mixture system composed of the ionic liquid and propylene carbonate were measured over a range of temperatures from 288.15 to 353.15 K . The results reveal that the properties of the mixture can be significantly affected by the temperature .
Preparation Methods
1-Methylimidazole Trifluoromethanesulfonate can be synthesized through the reaction of 1-methylimidazole with trifluoromethanesulfonic acid. The reaction typically occurs in an organic solvent, and the product is obtained through crystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Methylimidazole Trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Complex Formation: It can form complexes with metal ions, which are useful in catalysis and other applications.
Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methylimidazole Trifluoromethanesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methylimidazole Trifluoromethanesulfonate can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate: Similar in structure but with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
1-Butyl-3-methylimidazolium Trifluoromethanesulfonate: Contains a butyl group, which affects its solubility and reactivity compared to the methyl derivative.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and stability, making it suitable for particular applications in research and industry .
Properties
IUPAC Name |
1-methyl-1H-imidazol-1-ium;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.CHF3O3S/c1-6-3-2-5-4-6;2-1(3,4)8(5,6)7/h2-4H,1H3;(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIFOTQDNVCTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1C=CN=C1.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99257-94-0 |
Source
|
Record name | 1-Methylimidazole Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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